3-Azido-1-methyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound belonging to the triazole family. This compound is characterized by its azido group, which contributes to its unique chemical properties and biological activities. Triazoles, including 3-Azido-1-methyl-1H-1,2,4-triazole, are known for their applications in medicinal chemistry, agrochemistry, and material science due to their diverse biological activities and ability to form stable structures.
3-Azido-1-methyl-1H-1,2,4-triazole is synthesized from azide and triazole precursors. It is classified as a triazole derivative, specifically a 1,2,4-triazole, which is a five-membered ring containing three nitrogen atoms. The compound's structure allows it to participate in various chemical reactions that are significant in organic synthesis and pharmaceuticals.
The synthesis of 3-Azido-1-methyl-1H-1,2,4-triazole typically involves the following methods:
The reaction conditions typically include:
3-Azido-1-methyl-1H-1,2,4-triazole has a molecular formula of and a molecular weight of 124.10 g/mol. The structure includes:
Property | Value |
---|---|
CAS Number | 53566-56-6 |
IUPAC Name | 3-Azido-1-methyl-1H-1,2,4-triazole |
InChI | InChI=1S/C3H4N6/c1-9-2-5-3(7-9)6-8-4/h2H,1H3 |
InChI Key | IGNDAXMAFOVNIC-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC(=N1)N=[N+]=[N−] |
3-Azido-1-methyl-1H-1,2,4-triazole can undergo several types of reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Azido-1-methyl-1H-1,2,4-triazole involves its interaction with various biological targets. The azido group can form covalent bonds with enzymes and receptors, potentially leading to inhibition or modulation of their activity. This property is particularly valuable in drug design and development where targeted interactions are crucial for therapeutic efficacy.
The compound exhibits stability under various conditions but may be sensitive to extreme temperatures or conditions that promote decomposition.
Key chemical properties include:
The stability of 3-Azido-1-methyl-1H-1,2,4-triazole makes it suitable for various applications in research and industry.
3-Azido-1-methyl-1H-1,2,4-triazole has numerous applications across different scientific fields:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1